1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

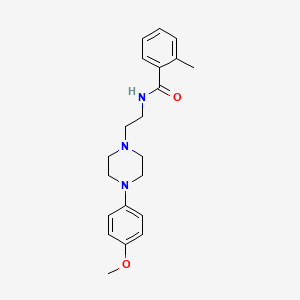

“1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide” is a complex organic compound. It contains a benzoyl group (a benzene ring attached to a carbonyl group), a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms), and an indoline group (a benzene ring fused to a five-membered nitrogen-containing ring). These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzoyl, piperidine, and indoline groups each contribute distinct structural characteristics .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its functional groups. Piperidine derivatives can undergo a variety of chemical reactions, including Boulton–Katritzky rearrangement .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a piperidine ring could potentially make the compound a base .

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Transformations

Three-Component Reaction of Sulfonamides with Acetylene and Amines : A study detailed the synthesis of compounds via oxidative coupling, showcasing the versatility of reactions involving piperidine, a component structurally similar to the query compound, under specific conditions (Shainyan, Meshcheryakov, & Sterkhova, 2019).

Syntheses, Crystal Structure, and Ab Initio Calculations of New Phosphoric Triamides : Research on the reaction of N-benzoylphosphoramidic dichloride with piperidine led to the synthesis of phosphoric triamides, demonstrating the compound's relevance in creating structurally complex molecules (Gholivand et al., 2005).

Pharmacological Evaluations

Design and Synthesis of Orally Active Benzamide Derivatives : A study synthesized a series of benzamide derivatives to evaluate serotonin receptor agonist activity, indicating the structural and functional diversity of compounds related to the query molecule (Sonda et al., 2003).

Synthesis of Medicinally Important N-Trimethylene Dipiperidine Sulfonamides and Carboxamides : This research synthesized novel compounds to determine their antibacterial activities, showcasing the potential medicinal applications of compounds structurally related to the query molecule (Vinaya et al., 2008).

Potential Applications

Facile Synthesis of Spiro[benzo[e]indole-2,2′-piperidine] Derivatives : Research into the synthesis of novel fluorescent scaffolds indicates the potential for developing compounds with unique optical properties for various scientific applications (Buinauskaitė et al., 2012).

Constrained Analogues of Tocainide as Potent Skeletal Muscle Sodium Channel Blockers : The study involved the design and synthesis of analogues to investigate voltage-gated skeletal muscle sodium channel blockers, demonstrating potential therapeutic applications (Catalano et al., 2008).

Mécanisme D'action

The mechanism of action would depend on the specific biological target of the compound. Many piperidine derivatives exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .

Orientations Futures

Future research could explore the synthesis, characterization, and biological activity of this compound. Given the wide range of activities exhibited by piperidine derivatives, “1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide” could potentially have interesting pharmaceutical applications .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide involves the reaction of 1-benzoylindoline-6-carboxylic acid with 2-piperidin-1-ylethylamine in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with a dehydrating agent such as thionyl chloride to form the final product.", "Starting Materials": [ "1-benzoylindoline-6-carboxylic acid", "2-piperidin-1-ylethylamine", "coupling agent (e.g. EDCI or HATU)", "dehydrating agent (e.g. thionyl chloride)" ], "Reaction": [ "Step 1: Dissolve 1-benzoylindoline-6-carboxylic acid and 2-piperidin-1-ylethylamine in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDCI or HATU to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 3: Purify the resulting intermediate by column chromatography or recrystallization.", "Step 4: Dissolve the intermediate in a suitable solvent such as dichloromethane or chloroform.", "Step 5: Add a dehydrating agent such as thionyl chloride to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 6: Purify the final product by column chromatography or recrystallization." ] } | |

Numéro CAS |

1251558-33-4 |

Formule moléculaire |

C23H18N4O4S |

Poids moléculaire |

446.48 |

Nom IUPAC |

3-(4-ethoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H18N4O4S/c1-2-30-17-10-8-16(9-11-17)27-22(28)20-18(12-13-32-20)26(23(27)29)14-19-24-21(25-31-19)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3 |

Clé InChI |

SDOZXZFDQNRWQA-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-4-[2-(cyclopentylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide](/img/structure/B2554727.png)

![(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2554729.png)

![1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2554730.png)

![Methyl 3-[(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2554733.png)

![N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2554734.png)

![3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid](/img/structure/B2554737.png)

![6-(4-bromobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2554739.png)